2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of difluorophenyl and difluoroethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 3,4-difluorobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of malonic acid in the presence of pyridine and piperidine to yield the intermediate product, which is then converted to the desired amine through further reactions .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The use of advanced catalysts and reaction conditions, such as CBS asymmetric reduction reactions, is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form corresponding oxides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, pyridine, and toluene. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a P2Y12 receptor antagonist, inhibiting platelet aggregation and reducing the risk of thrombotic events . The compound’s effects are mediated through reversible binding to its target receptors, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
Ticagrelor: A well-known P2Y12 receptor antagonist with a similar difluorophenyl group.
3,4-Difluorophenyl isocyanate: Another compound with a difluorophenyl group, used in various chemical reactions.
2-Amino-4-(3,4-difluorophenyl)thiazole: A compound with similar structural features, studied for its biological activities.
Uniqueness
2-(3,4-Difluorophenyl)-2,2-difluoroethan-1-amine is unique due to its specific combination of difluorophenyl and difluoroethanamine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2,2-difluoroethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHXCCAWPWVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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